1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine
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Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine is a synthetic compound with a complex structure It is characterized by the presence of a thymine base modified with hydroxyethoxy and nitrophenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine typically involves multiple steps. One common method includes the reaction of thymine with 2-hydroxyethoxy methyl chloride under basic conditions to introduce the hydroxyethoxy group. This is followed by the reaction with 2-nitrophenylthiol in the presence of a suitable catalyst to attach the nitrophenylthio group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thymine derivatives.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. The nitrophenylthio group may also interact with proteins, inhibiting their activity. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-((2-nitrophenyl)thio)uracil
- 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine is unique due to the specific positioning of the hydroxyethoxy and nitrophenylthio groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
125056-66-8 |
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Molecular Formula |
C14H15N3O6S |
Molecular Weight |
353.35 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-5-3-2-4-10(11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20) |
InChI Key |
FHUSIFJQECQBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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